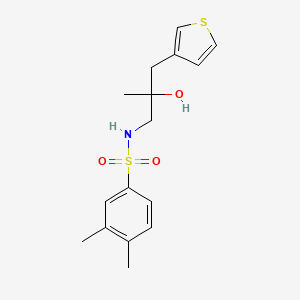
S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido, also known as DMTS, is a sulfonamide compound that has been extensively studied for its potential use in the field of medicine. This compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido exerts its pharmacological effects by inhibiting the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido can reduce inflammation, inhibit tumor growth, and improve glucose metabolism.
Biochemical and Physiological Effects:
S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit the activity of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation. S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido can improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido also has a high degree of selectivity for carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido has some limitations for use in lab experiments. It has a relatively low potency compared to other carbonic anhydrase inhibitors, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido. These compounds could have potential applications in the treatment of cancer, inflammation, and other diseases. Finally, further research is needed to understand the long-term safety and efficacy of S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido in humans, as well as its potential drug interactions and side effects.
Métodos De Síntesis
The synthesis of S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido involves the reaction of 2-hydroxy-2-methyl-3-(thiophen-3-yl)propanoic acid with 3,4-dimethyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with sulfonamide reagents such as p-toluenesulfonyl chloride to obtain the final product, S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido.
Aplicaciones Científicas De Investigación
S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido has been extensively studied for its potential use in the field of medicine. It has shown promising results in various scientific research applications, including its use as an anti-inflammatory agent, anti-tumor agent, and anti-diabetic agent. S-(3,4-dimethylphenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-12-4-5-15(8-13(12)2)22(19,20)17-11-16(3,18)9-14-6-7-21-10-14/h4-8,10,17-18H,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOWVUXGQKWQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(CC2=CSC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-2-[5-(2-methylcyclopropyl)furan-2-yl]-N-phenylcyclopropane-1-carboxamide](/img/structure/B2622403.png)
![ethyl 2-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2622404.png)

![N-(4-chlorophenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622406.png)
![(4-ethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2622407.png)
![6-[4-(2,5-Dimethoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2622408.png)
![5-(4-chlorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2622409.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2622410.png)
![2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethanamine hydrochloride](/img/structure/B2622411.png)
![2-(3,4-dimethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2622414.png)

![N-[(4-chlorophenyl)methyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-1-carboxamide](/img/structure/B2622416.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea](/img/structure/B2622419.png)